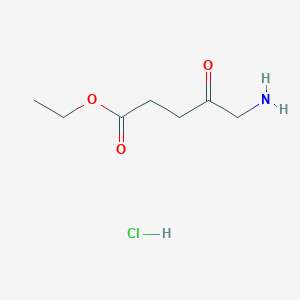
4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
Descripción general
Descripción
4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AHTN, and it is commonly used as a fragrance in various consumer products. However, its use as a research chemical is far more significant, and
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is not fully understood, but it is thought to involve the inhibition of various enzymes and metabolic pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to inhibit the activity of various metabolic pathways, including the Krebs cycle and the electron transport chain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine are complex and varied. This compound has been shown to have a significant impact on the nervous system, as it inhibits the activity of acetylcholinesterase. Additionally, this compound has been shown to affect various metabolic pathways, which can have a significant impact on cellular function. The physiological effects of this compound are still being studied, but it is thought to have potential applications in various areas, including cancer research and pest control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine in lab experiments is its well-established synthesis method. This compound is relatively easy to synthesize, and it is widely available for research purposes. Additionally, this compound has a significant impact on various biological processes, making it useful for studying the effects of enzyme inhibition and metabolic pathway disruption. However, there are also limitations to using this compound in lab experiments. One of the primary limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the use of 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine in scientific research. One area of interest is its potential use in cancer research. Studies have shown that this compound has significant anti-cancer properties, and it may be useful in developing new cancer treatments. Additionally, this compound has potential applications in pest control, as it has been shown to have a significant insecticidal effect. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research.
Métodos De Síntesis
The synthesis of 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with isopropylhydrazine. The resulting compound is then purified using various methods, including recrystallization and column chromatography. This synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use as a pesticide. Studies have shown that this compound has a significant insecticidal effect and may be useful in controlling various pests. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-hydrazinyl-6-propan-2-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c1-3(2)4-9-5(7)11-6(10-4)12-8/h3H,8H2,1-2H3,(H3,7,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOORMFCIHHJPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381943 | |
| Record name | 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine | |
CAS RN |
175204-77-0 | |
| Record name | 4-Hydrazinyl-6-(1-methylethyl)-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)



![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)

![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)
![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)
![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)


![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)